molecular formula C18H25N3O3S B267496 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Numéro de catalogue B267496
Poids moléculaire: 363.5 g/mol
Clé InChI: NWHDNTWGTSAJJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. It is commonly referred to as CCT137690 and is classified as a selective inhibitor of the protein kinase CHK1.

Mécanisme D'action

CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest and DNA repair. CCT137690 works by selectively inhibiting CHK1, preventing the cell from repairing DNA damage. This leads to cell death in cancer cells that have already undergone significant DNA damage.
Biochemical and Physiological Effects
CCT137690 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, leading to cell death. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CCT137690 in lab experiments is its selectivity for CHK1. This allows researchers to study the specific effects of inhibiting CHK1 on cancer cells. Additionally, CCT137690 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CCT137690 in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Orientations Futures

There are several future directions for research on CCT137690. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of CCT137690 in combination with other cancer treatments to enhance their effectiveness. Finally, there is ongoing research into the potential use of CCT137690 in other diseases, such as neurodegenerative disorders.
Conclusion
CCT137690 is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. As a selective inhibitor of CHK1, CCT137690 has been extensively studied for its potential use in cancer treatment. It induces cell cycle arrest and apoptosis, leading to cell death in cancer cells. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. While there are limitations to using CCT137690 in lab experiments, its potential for cancer treatment and other diseases makes it a promising candidate for future research.

Méthodes De Synthèse

The synthesis of CCT137690 is a complex process that involves multiple steps. The starting material for the synthesis is 2-methoxyethylamine, which is reacted with 4-nitrobenzoyl chloride to form 4-nitro-N-(2-methoxyethyl)benzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with cyclohexanoyl chloride and thiourea to form 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide.

Applications De Recherche Scientifique

CCT137690 has been extensively studied for its potential use in cancer treatment. As a selective inhibitor of CHK1, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It works by preventing cancer cells from repairing DNA damage, leading to cell death. Additionally, CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Propriétés

Nom du produit

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Formule moléculaire

C18H25N3O3S

Poids moléculaire

363.5 g/mol

Nom IUPAC

4-(cyclohexanecarbonylcarbamothioylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H25N3O3S/c1-24-12-11-19-16(22)14-7-9-15(10-8-14)20-18(25)21-17(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,22)(H2,20,21,23,25)

Clé InChI

NWHDNTWGTSAJJO-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

SMILES canonique

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.